REACTION_CXSMILES
|
[K].[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:7]=1[OH:16])([CH3:5])([CH3:4])[CH3:3].[C:17]([O:21][CH3:22])(=[O:20])[CH:18]=[CH2:19]>C(O)(C)(C)C>[C:12]([C:8]1[CH:9]=[C:10]([CH2:19][CH2:18][C:17]([O:21][CH3:22])=[O:20])[CH:11]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:7]=1[OH:16])([CH3:15])([CH3:14])[CH3:13] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and dropping
|
Type
|
CUSTOM
|
Details
|
After the ensuing reaction
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residual mass neutralized by addition of dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
This mixture is then extracted with two portions of 200 parts by volume each of ethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts are washed with two portions of 100 parts by volume each of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether layer is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a steam bath
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Type
|
CUSTOM
|
Details
|
The fraction collected at 125°-130 °C./0.1 mm Hg
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |